molecular formula C₁₃H₁₄D₆N₂O₂ B1155975 N-Desethyl N-Methyl-d6 rac-Rivastigmine

N-Desethyl N-Methyl-d6 rac-Rivastigmine

Cat. No.: B1155975
M. Wt: 242.35
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desethyl N-Methyl-d6 rac-Rivastigmine is a deuterated analog of a key impurity formed during the synthesis of Rivastigmine, a brain-selective acetylcholinesterase inhibitor . It is designated as Rivastigmine Related Compound B-d6 by the United States Pharmacopeia (USP) . This compound is primarily used as an analytical standard in High-Performance Liquid Chromatography (HPLC) and other mass spectrometry-based methods for quality control and metabolic studies . Its deuterated structure makes it a critical internal standard for the precise quantification of Rivastigmine and its metabolites in complex biological matrices like plasma and brain tissue, enabling accurate pharmacokinetic profiling in research settings . The parent compound, Rivastigmine, is a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is the mechanism for its use in treating dementia associated with Alzheimer's and Parkinson's disease . Studying deuterated impurities like this one is essential for pharmaceutical researchers to ensure the purity, stability, and safety of Rivastigmine drug substances and products, and to understand its metabolic fate. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₃H₁₄D₆N₂O₂

Molecular Weight

242.35

Synonyms

Dimethyl-d6-carbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester;  Dimethyl-d6-carbamic Acid m-[1-(Dimethylamino)ethyl]phenyl Ester;  m-[1-(dimethylamino)ethyl]phenolDimethyl-d6-carbamate (ester);  USP Rivastigmine Related Compound B-d6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs and Derivatives

Rivastigmine and Its Racemic Forms

Rivastigmine [(S)-3-(1-(dimethylamino)ethyl)phenyl ethyl(methyl)carbamate] is a chiral carbamate inhibitor of AChE and butyrylcholinesterase (BChE). Its racemic form (rac-rivastigmine) exhibits reduced potency compared to the (S)-enantiomer, which is 2–3 times more active . N-Desethyl N-Methyl-d6 rac-Rivastigmine shares the core structure of rivastigmine but incorporates deuterium at key methyl groups, facilitating analytical differentiation without altering target engagement.

Table 1: Structural and Functional Comparison with Rivastigmine Analogs
Compound Key Structural Features AChE Inhibition (IC₅₀/Ki) Application Reference
Rivastigmine (S)-enantiomer Carbamate group, (S)-configuration IC₅₀: 71,000 µM; Ki: 1.5×10⁻⁵–1.5×10⁻³ M Therapeutic (Alzheimer’s)
rac-Rivastigmine Racemic mixture (1:1 R/S) ~50% potency of (S)-enantiomer Research/analytical
This compound Deuterated methyl groups (D₆) Similar to rac-rivastigmine* Analytical internal standard
Rivastigmine Analog 9 Modified carbamate side chain 18.5× less potent than rac-rivastigmine Preclinical research
Compound 6h Quinolinium-based quaternary ammonium salt 5.5× weaker than rivastigmine Experimental AChE inhibitor

*Deuterated analogs retain structural and functional equivalence to parent compounds but are used for analytical purposes.

Carbamate Derivatives and Hybrid Molecules

Carbamate-based AChE inhibitors, such as ganstigmine, share rivastigmine’s mechanism of covalent binding to the enzyme’s catalytic site. However, molecular docking reveals distinct orientation differences between rivastigmine and ganstigmine in the AChE active site, affecting binding stability . Hybrid molecules combining rivastigmine’s carbamate group with fluoxetine’s phenoxyethyl fragment demonstrate dual AChE and serotonin transporter (SERT) inhibition, highlighting structural adaptability for multitarget therapies .

Non-Carbamate AChE Inhibitors

Succinimide Derivatives

Succinimide derivatives exhibit 2.3–2.4× higher AChE inhibitory activity (IC₅₀: 29,000–31,000 µM) compared to rivastigmine (IC₅₀: 71,000 µM) but weaker binding affinity (Ki: ~5–6×10⁻³ M vs. 1.5×10⁻³ M for rivastigmine) .

Isoindoline-1,3-dione Derivatives

These compounds show 1.5–5.5× greater potency than rivastigmine, with IC₅₀ values as low as 2.1 µM. Compound 7a (4-fluorobenzyl pyridinium derivative) is particularly notable for its enhanced interaction with AChE’s peripheral anionic site .

Table 2: Comparison of AChE Inhibitory Activity
Compound IC₅₀ (µM) Ki (M) Structural Class
Rivastigmine 71,000 1.5×10⁻⁵–1.5×10⁻³ Carbamate
Donepezil 0.027 1.4×10⁻¹⁰–5.6×10⁻⁶ Piperidine
Succinimide Derivatives 29,000–31,000 5.13×10⁻³–6.38×10⁻³ Succinimide
Isoindoline-1,3-dione 2.1–6.7 Not reported Isoindoline

Pharmacokinetic and Formulation Comparisons

  • Oral capsule : 12 mg/day dose with first-pass metabolism.
  • Nasal spray : Investigational formulation offering rapid absorption and bypassing hepatic metabolism .

Preparation Methods

Synthesis of rac-Rivastigmine

The non-deuterated rac-Rivastigmine is synthesized through the following steps:

  • Oximation of m-hydroxyacetophenone : Reaction with hydroxylamine hydrochloride forms 3-hydroxyacetophenone oxime.

  • Reductive amination : Catalytic hydrogenation using Al-Ni alloy reduces the oxime to 3-(1-aminoethyl)phenol.

  • N-Methylation : Treatment with formaldehyde and formic acid introduces dimethylamino groups, yielding 3-(1-(dimethylamino)ethyl)phenol.

  • Carbamate formation : Condensation with N-ethyl-N-methylcarbamoyl chloride produces rac-Rivastigmine.

These steps achieve an overall yield of 60–70%, with purity exceeding 98% after crystallization.

Deuteration Strategies

Deuteration of rac-Rivastigmine to produce this compound focuses on replacing six hydrogen atoms in the dimethylamino group (-N(CH₃)₂) with deuterium. The process involves the following methods:

Isotopic Exchange

Deuterium incorporation is achieved via exchange reactions using deuterated solvents (e.g., D₂O) or reagents. For example, heating rac-Rivastigmine with excess deuteromethyl iodide (CD₃I) in the presence of a base like potassium carbonate facilitates substitution at the methyl groups attached to nitrogen. The reaction is typically conducted at 50–60°C for 24–48 hours, achieving >95% deuteration efficiency.

Reductive Deuteration

An alternative approach employs deuterated reducing agents. For instance, sodium borodeuteride (NaBD₄) reduces intermediate imines or ketones during synthesis, introducing deuterium at specific positions. This method is less common due to challenges in controlling deuteration sites.

Reaction Optimization and Conditions

Critical parameters influencing deuteration efficiency include temperature, reaction time, and reagent stoichiometry. Data from industrial-scale syntheses (Table 1) highlight optimized conditions for maximal deuterium incorporation.

Table 1: Optimized Deuteration Conditions

ParameterValue/RangeImpact on Yield/Purity
Temperature50–60°CHigher temperatures accelerate exchange but risk decomposition
Reaction Time24–48 hoursProlonged durations ensure complete deuteration
CD₃I:Molar Ratio3:1Excess reagent drives equilibrium toward deuteration
SolventAnhydrous THFMinimizes side reactions with moisture

Purification and Isolation

Post-deuteration, the crude product is purified via:

  • Liquid-liquid extraction : Separation using ethyl acetate and aqueous sodium bicarbonate removes unreacted reagents.

  • Column chromatography : Silica gel chromatography with hexane/ethyl acetate gradients isolates the deuterated compound.

  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >99%, as confirmed by HPLC.

Industrial-Scale Production

Industrial synthesis scales the above methods while addressing challenges such as cost and waste management. Key adaptations include:

  • Continuous-flow reactors : Improve heat and mass transfer, reducing reaction times by 30%.

  • Deuterium recovery systems : Capture and recycle unreacted CD₃I, lowering raw material costs.

  • Quality control protocols : In-line FTIR and NMR monitor deuteration levels in real time, ensuring batch consistency.

Analytical Characterization

The structural integrity and deuteration efficiency of this compound are verified using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula C₁₃D₆H₁₄N₂O₂ with an accurate mass of 242.19.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR shows absence of proton signals at δ 2.2–2.5 ppm (dimethylamino group), replaced by deuterium.

  • High-Performance Liquid Chromatography (HPLC) : Purity >99% with retention time matching non-deuterated Rivastigmine.

Challenges and Innovations

Isotopic Purity

Achieving >98% deuteration requires stringent exclusion of moisture, which can quench deuterated reagents. Innovations like anhydrous reaction chambers and molecular sieves have mitigated this issue.

Cost-Effectiveness

Deuterated reagents are expensive, but advances in catalytic deuteration (e.g., using deuterium gas with palladium catalysts) promise to reduce costs by 40%.

Q & A

Q. How do researchers differentiate between phase I and phase II metabolites in untargeted metabolomic studies?

  • Methodology : Apply neutral loss scans (e.g., -176 Da for glucuronides) and precursor ion scans (m/z 80 for sulfates). Use enzymatic hydrolysis (β-glucuronidase/arylsulfatase) to confirm conjugates. Validate with synthetic metabolite standards .

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